molecular formula C17H21N3O2S B11691297 5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11691297
M. Wt: 331.4 g/mol
InChI Key: LSAZZOLMIJDNNV-UHFFFAOYSA-N
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Description

5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dipropylamino group attached to a phenyl ring, which is further connected to a methylene bridge and a diazinane ring containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps:

    Formation of the Dipropylamino Phenyl Intermediate: This step involves the reaction of dipropylamine with a suitable phenyl halide under basic conditions to form the dipropylamino phenyl intermediate.

    Methylene Bridge Formation: The intermediate is then reacted with formaldehyde or a similar methylene donor to introduce the methylene bridge.

    Diazinane Ring Formation: The final step involves the cyclization of the intermediate with a thiourea derivative under acidic conditions to form the diazinane ring, incorporating sulfur and oxygen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the diazinane ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in the field of cancer or neurological disorders.

Industry

    Polymer Science: It can be used as a monomer or additive in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The dipropylamino group can interact with hydrophobic pockets, while the diazinane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • 5-[[4-(dimethylamino)phenyl]methylene]barbituric acid

Uniqueness

5-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dipropylamino group provides hydrophobic interactions, while the diazinane ring offers multiple sites for hydrogen bonding and coordination, making it versatile for various applications.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-[[4-(dipropylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H21N3O2S/c1-3-9-20(10-4-2)13-7-5-12(6-8-13)11-14-15(21)18-17(23)19-16(14)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,21,22,23)

InChI Key

LSAZZOLMIJDNNV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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